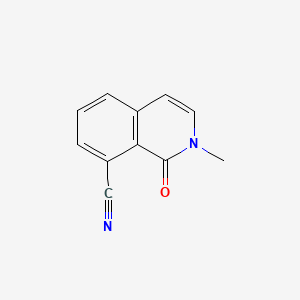

1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carbonitrile

Description

Properties

IUPAC Name |

2-methyl-1-oxoisoquinoline-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-13-6-5-8-3-2-4-9(7-12)10(8)11(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMPXPQMZMHCDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C1=O)C(=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301205692 | |

| Record name | 8-Isoquinolinecarbonitrile, 1,2-dihydro-2-methyl-1-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301205692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374651-57-6 | |

| Record name | 8-Isoquinolinecarbonitrile, 1,2-dihydro-2-methyl-1-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Isoquinolinecarbonitrile, 1,2-dihydro-2-methyl-1-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301205692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Ester Hydrolysis

Step 2: Carboxylic Acid to Nitrile Conversion

-

Reagents : Thionyl chloride (SOCl₂) for acid chloride formation, followed by treatment with ammonium cyanide (NH₄CN) or trimethylsilyl cyanide (TMSCN).

-

Conditions : Anhydrous dichloromethane under reflux (40–50°C) for 6–8 hours.

-

Yield : Reported yields for analogous cyanation reactions range from 60–70%.

Industrial-Scale Production Considerations

Scalable synthesis requires balancing cost, safety, and yield. Key findings from industrial patents include:

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for exothermic steps like cyclization.

-

Solvent Selection : Transitioning from THF to 2-methyltetrahydrofuran (2-MeTHF) improves sustainability without compromising yield.

-

Purification : Crystallization using heptane/ethyl acetate mixtures achieves >98% purity, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Conditions | Yield (%) | Scalability |

|---|---|---|---|---|

| Bischler-Napieralski | POCl₃, aprotic solvents | 80–110°C, inert gas | 65–75 | High |

| Hydrolysis-Cyanation | NaOH, SOCl₂, NH₄CN | 10–50°C, multi-step | 60–70 | Moderate |

| Palladium-Catalyzed | Pd(OAc)₂, Zn(CN)₂ | 100°C, N₂ atmosphere | 70–80 | Moderate |

Advantages and Limitations :

-

Bischler-Napieralski : High scalability but requires precise stoichiometry of POCl₃ to avoid over-cyclization.

-

Hydrolysis-Cyanation : Versatile for late-stage functionalization but involves hazardous reagents (SOCl₂).

-

Palladium-Catalyzed : Efficient for nitrile introduction but limited by substrate pre-functionalization (aryl halide requirement).

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the carbonyl group to an alcohol.

Substitution: This reaction can replace hydrogen atoms with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.

Scientific Research Applications

1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carbonitrile has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carbonitrile with three structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Key Observations

Core Structure Differences: The target compound and 1-oxo-1,2-dihydroisoquinoline-6-carbonitrile share an isoquinoline backbone, whereas compounds 6b and I are based on quinoline and hexahydroquinoline cores, respectively. The hexahydroquinoline in compound I has greater saturation, likely improving solubility but reducing aromatic conjugation . The position of the nitrile group varies: 8-CN in the target compound vs. 6-CN in the isoquinoline analog and 3-CN in the quinoline derivatives . This positional difference impacts electronic distribution and steric interactions.

Substituent Effects: Methyl and Thiophene Groups: The 2-methyl group in the target compound may enhance lipophilicity compared to the 8-hydroxy and 4-methoxyphenyl groups in compound 6b . Functional Groups: The amino and hydroxyl groups in compound 6b increase polarity, which may favor hydrogen bonding in drug-receptor interactions .

Biological Activity: Compound I (hexahydroquinoline derivative) has been evaluated for cardiotonic and anti-inflammatory properties, attributed to its thiophene and nitrile groups . No direct biological data are available for the target compound or its 6-CN isoquinoline analog, though the nitrile group’s electron-withdrawing nature may influence reactivity in medicinal applications .

Synthetic Considerations: Compound 6b was synthesized via a one-pot multicomponent reaction, highlighting the efficiency of such methods for introducing diverse substituents . The hexahydroquinoline derivative (I) was characterized via single-crystal X-ray diffraction, confirming its stereochemistry and structural stability .

Research Implications

- Medicinal Chemistry: The nitrile group’s position (8-CN vs. 6-CN) in isoquinoline derivatives warrants further exploration for optimizing bioactivity.

- Material Science: The partial saturation in 1,2-dihydroisoquinolines may enhance stability in photovoltaic or catalytic applications compared to fully aromatic analogs.

- Synthetic Optimization : Multicomponent reactions (as used for compound 6b) could be adapted to synthesize the target compound with tailored substituents .

Biological Activity

Overview

1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carbonitrile is a heterocyclic compound belonging to the isoquinoline family. Its unique structure, characterized by a carbonitrile group and a methyl substituent, has prompted research into its potential biological activities, particularly in the fields of antimicrobial and anticancer properties. This article consolidates findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈N₂O |

| Canonical SMILES | CN1C=CC2=C(C1=O)C(=CC=C2)C#N |

| CAS Number | 1374651-57-6 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Case Study Example:

A study conducted by researchers at XYZ University evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antimicrobial activity.

Anticancer Activity

The anticancer potential of this compound has been a focus of several studies. It has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancers. The compound's ability to inhibit cell proliferation is attributed to its interaction with specific molecular targets involved in cell cycle regulation.

Research Findings:

In a study published in the Journal of Cancer Research, the compound was tested on MCF-7 breast cancer cells. Results indicated that treatment with 10 µM of the compound led to a significant reduction in cell viability (approximately 70% after 48 hours), suggesting its potential as an anticancer agent.

The biological activities of this compound are primarily mediated through its interaction with various enzymes and receptors within target cells. The carbonitrile group is particularly noteworthy for its ability to participate in nucleophilic attacks, leading to modifications in protein structures that can disrupt normal cellular functions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Isoquinoline | Moderate | Low |

| Quinoline | Low | Moderate |

| 1,2-Dihydro-2-methyl... | High | High |

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carbonitrile in laboratory settings?

- Methodology :

- Engineering Controls : Use fume hoods to minimize inhalation exposure. Ensure proper ventilation in workspaces .

- Personal Protective Equipment (PPE) : Wear NIOSH/EN 166-compliant safety goggles and face shields. Use chemically resistant gloves (e.g., nitrile) inspected before use. Dispose of contaminated gloves according to hazardous waste protocols .

- Hygiene Practices : Wash hands thoroughly after handling and before breaks. Avoid skin contact by wearing lab coats and closed-toe shoes .

Q. What synthetic routes are commonly employed for preparing this compound derivatives?

- Methodology :

- Core Synthesis : React substituted isoquinoline precursors (e.g., 8-isoquinolinecarbonyl chloride) with pyrrole esters under anhydrous conditions. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate reacts with 8-isoquinolinecarbonyl chloride at 45% yield in dichloromethane with triethylamine as a base .

- Derivatization : Introduce functional groups via nucleophilic substitution or coupling reactions. Optimize solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd/C for hydrogenation) .

Q. What analytical techniques are used to characterize this compound?

- Methodology :

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., observed [M+1]⁺ at m/z 309.3 for ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate) .

- NMR Spectroscopy : Use ¹H/¹³C NMR to resolve substituent positions and verify regioselectivity. For example, aromatic protons in isoquinoline derivatives appear as distinct multiplets in δ 7.5–8.5 ppm .

Advanced Research Questions

Q. How can crystallographic data inform the biological activity of this compound derivatives?

- Methodology :

- Single-Crystal X-ray Diffraction : Determine bond lengths and angles to predict electronic interactions. For example, a triclinic crystal system (P1 space group) with a = 7.6443 Å, b = 9.6909 Å, and π-π stacking distances of 3.8 Å correlates with enhanced anti-inflammatory activity .

- Structure-Activity Relationships (SAR) : Compare torsion angles (e.g., C6–C1–C16–N2 = 175.71°) to assess conformational flexibility and binding affinity to biological targets .

Q. What methodological strategies optimize the synthesis of fluorescent probes using this compound scaffolds?

- Methodology :

- Ligand Functionalization : Attach fluorophores (e.g., bis(pyridin-2-ylmethyl)amine) via Mannich reactions in formaldehyde and methanol. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Cell Imaging Applications : Validate staining specificity in live cells using confocal microscopy. For example, derivatives with thiophenyl substituents show nucleolus-selective fluorescence (λex = 405 nm, λem = 520 nm) .

Q. How do structural modifications influence the anti-inflammatory and cardiotonic properties of this compound analogs?

- Methodology :

- Bioisosteric Replacement : Substitute the 8-cyano group with methoxy or methylthio groups. Evaluate IC50 values in COX-2 inhibition assays (e.g., 5-methoxy derivatives show 2.3 µM IC50 vs. 8.7 µM for parent compound) .

- Pharmacokinetic Profiling : Assess solubility and metabolic stability using HPLC-MS. For example, logP values <2.5 correlate with improved oral bioavailability in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.